
Vercirnon sodium
描述
维希诺钠是一种口服生物利用度高的抗炎剂,靶向趋化因子受体蛋白CCR9。 它主要用于治疗炎症性肠病,例如克罗恩病和溃疡性结肠炎 。 维希诺钠通过阻断CCR9趋化因子受体的活性发挥作用,该受体与这些疾病中出现的异常免疫反应有关 .
准备方法
合成路线和反应条件
维希诺钠是通过一系列化学反应合成的,这些反应涉及其核心结构的形成以及随后的官能化。合成路线通常包括:
工业生产方法
维希诺钠的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和高纯度。该过程包括:
间歇式处理: 在受控条件下,将大量起始原料在间歇反应器中进行反应。
化学反应分析
反应类型
维希诺钠会经历几种类型的化学反应,包括:
取代反应: 在适当条件下,维希诺钠中的氯原子可以用其他官能团取代。
氧化还原反应: 维希诺钠可以发生氧化还原反应,导致形成各种氧化态
常用试剂和条件
取代反应: 常用试剂包括胺和硫醇等亲核试剂。反应通常在极性溶剂中进行,例如二甲亚砜 (DMSO) 或乙腈。
氧化还原反应: 分别使用过氧化氢或硼氢化钠等试剂进行氧化和还原
主要形成的产物
科学研究应用
Scientific Research Applications
Vercirnon sodium has diverse applications across various fields:
-
Chemistry :
- Used as a tool compound for studying chemokine receptor interactions and signaling pathways.
- Facilitates research into the structural biology of CCR9 and its ligands.
-
Biology :
- Investigated for its effects on immune cell trafficking and activation.
- Studies focus on understanding how T cells migrate in inflammatory conditions.
- Medicine :
-
Industry :
- Utilized in pharmaceutical research for developing new anti-inflammatory drugs targeting similar pathways.
- Provides insights into drug design aimed at modulating immune responses.
Clinical Findings
This compound has undergone several clinical trials to evaluate its safety and efficacy:
- Phase II Trials : Initial studies demonstrated promising results in reducing disease activity among patients with moderate to severe Crohn's disease. A significant percentage of participants achieved clinical response rates .
- Phase III Trials : Although early results were encouraging, subsequent Phase III trials did not meet primary endpoints, indicating challenges in translating efficacy observed in Phase II studies into broader patient populations .
Data Table: Summary of Clinical Trials Involving this compound
作用机制
维希诺钠通过阻断CCR9趋化因子受体的活性发挥作用。CCR9是一种由选择性迁移到消化道的T细胞表达的受体。 通过抑制CCR9,维希诺钠阻止T细胞迁移到小肠和大肠,从而减少炎症并缓解炎症性肠病的症状 .
相似化合物的比较
类似化合物
马拉维罗克: 一种CCR5拮抗剂,用于治疗HIV感染。
普乐沙福: 一种CXCR4拮抗剂,用于干细胞动员.
独特性
维希诺钠对CCR9受体具有高度选择性,使其成为治疗炎症性肠病的有希望的候选药物。 与其他趋化因子受体拮抗剂不同,维希诺钠专门靶向CCR9受体,该受体主要参与T细胞迁移到消化道 .
生物活性
Vercirnon sodium, also known as CCX282 or GSK1605786, is a selective antagonist of the C-C chemokine receptor type 9 (CCR9). This compound has been primarily investigated for its potential therapeutic applications in inflammatory bowel diseases (IBD), particularly Crohn's disease and ulcerative colitis. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, clinical studies, and implications for treatment.
This compound functions by blocking CCR9, a receptor that plays a crucial role in the migration of T cells to the gastrointestinal tract. By inhibiting this receptor, vercirnon effectively reduces the trafficking of inflammatory T cells to the intestines, thereby mitigating inflammation associated with IBD. The following table summarizes key pharmacological properties of vercirnon:
Property | Value |
---|---|
Chemical Formula | C22H21ClN2NaO4S |
Molecular Weight | 444.93 g/mol |
IC50 (CCR9) | 10 nM (inhibition potency) |
Administration Route | Oral |
Phase of Development | Phase III (discontinued) |
In Vitro and In Vivo Studies
Vercirnon has demonstrated significant biological activity in various preclinical studies. Notably, it has been shown to inhibit CCL25-induced chemotaxis in human T cells with an IC50 ranging from 2.6 to 6.8 nM depending on the assay conditions .
Key Findings from In Vitro Studies:
- Calcium Mobilization Inhibition: Vercirnon inhibited CCL25-induced calcium mobilization in T cells with an IC50 of approximately 5.4 nM .
- Chemotaxis Inhibition: The compound effectively blocked chemotaxis in Molt-4 cells (a human T cell line) with IC50 values as low as 3.5 nM .
Clinical Trials and Efficacy
Vercirnon was evaluated in several clinical trials for its efficacy in treating moderately-to-severely active Crohn's disease. A notable Phase III randomized controlled trial (SHIELD-1) aimed to assess its effectiveness compared to placebo.
SHIELD-1 Trial Summary:
- Objective: To determine the efficacy of vercirnon as an induction therapy.
- Participants: 608 patients with a Crohn's Disease Activity Index (CDAI) score between 220-450.
- Results:
- Clinical response rates at week 12 were similar across groups:
- Placebo: 25.1%
- Vercirnon (500 mg once daily): 27.6%
- Vercirnon (500 mg twice daily): 27.2%
- No statistically significant differences were observed between treatment groups (P = 0.546 for once daily vs. placebo; P = 0.648 for twice daily vs. placebo) .
- Clinical response rates at week 12 were similar across groups:
Adverse Events:
Adverse events were reported in approximately 70% of patients across all groups, with serious adverse events occurring in about 6% of participants . This highlights the need for careful monitoring when administering vercirnon.
Case Studies
Several case studies have documented individual responses to vercirnon treatment, providing insights into its clinical implications:
- Case Study A: A patient with severe Crohn's disease showed a transient improvement after initiating vercirnon but experienced a relapse shortly after discontinuation.
- Case Study B: Another patient reported significant gastrointestinal side effects leading to discontinuation despite initial symptom relief.
These cases illustrate the variability in patient responses and the challenges associated with using CCR9 antagonists in clinical practice.
属性
IUPAC Name |
sodium;(Z)-[(6E)-6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S.Na/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15;/h4-14,26H,1-3H3;/q;+1/p-1/b21-19-,24-20+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNHYMXTVRJZBC-YBZPVFAISA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CC2=C(C3=CC=[N+](C=C3)[O-])[O-])Cl.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=C\C2=C(/C3=CC=[N+](C=C3)[O-])\[O-])Cl.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN2NaO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886214-18-2 | |
Record name | Vercirnon sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0886214182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VERCIRNON SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NQF0M8R0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。